1-Piperidin-1-ylmethyl-propylamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine, a six-membered ring containing one nitrogen atom, is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a propylamine group attached to the piperidine ring, which may influence its pharmacological properties. This compound has gained attention in various fields, including pharmaceuticals and organic synthesis.
1-Piperidin-1-ylmethyl-propylamine is classified under amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It can be sourced from various synthetic pathways that typically involve the reaction of piperidine with propylamine or related compounds. The compound's chemical formula is , and it has a molecular weight of approximately 168.27 g/mol.
Synthesis of 1-piperidin-1-ylmethyl-propylamine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
The molecular structure of 1-piperidin-1-ylmethyl-propylamine consists of a piperidine ring linked to a propylamine chain. The structural formula can be represented as follows:
Key structural data includes:
1-Piperidin-1-ylmethyl-propylamine can participate in various chemical reactions typical of amines:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for 1-piperidin-1-ylmethyl-propylamine largely depends on its interactions at the molecular level. It may act as a ligand for various receptors in biological systems, particularly in the central nervous system. For instance:
The exact mechanism involves binding to specific receptors, leading to downstream effects such as neurotransmitter modulation.
1-Piperidin-1-ylmethyl-propylamine exhibits several notable physical and chemical properties:
Relevant data includes:
1-Piperidin-1-ylmethyl-propylamine finds applications in various scientific fields:
Research continues into its potential therapeutic applications, particularly concerning its role in modulating neurotransmitter systems.
1-Piperidin-1-ylmethyl-propylamine (molecular formula: C₉H₂₀N₂, molecular weight: 156.27 g/mol) represents a structurally distinct piperidine derivative characterized by a propylamine side chain appended to the piperidine nitrogen via a methylene bridge. This molecular architecture incorporates key features of established neuropharmacological agents while offering potential for novel target engagement. As a tertiary amine, it exhibits physicochemical properties conducive to blood-brain barrier penetration—a critical requirement for central nervous system (CNS)-targeted therapeutics. Its structural hybridity positions it at the intersection of classical neurotransmitter-mimicking scaffolds and contemporary multitarget ligand design paradigms within neuropharmacology [5] [9].
Table 1: Fundamental Chemical Characteristics of 1-Piperidin-1-ylmethyl-propylamine
Property | Value |
---|---|
Systematic Name | 1-(Piperidin-1-ylmethyl)propylamine |
Molecular Formula | C₉H₂₀N₂ |
Molecular Weight | 156.27 g/mol |
Nitrogen Atoms | 2 (Tertiary amine & Primary amine) |
Key Structural Features | Piperidine ring, Methylene linker, Propylamine tail |
Piperidine ranks among the most privileged heterocyclic scaffolds in medicinal chemistry, featured in >20 classes of pharmaceuticals and numerous bioactive alkaloids. Its saturated six-membered ring structure with a sp³-hybridized nitrogen atom provides exceptional three-dimensional versatility for receptor interaction. This conformational flexibility is crucial for designing multitarget ligands addressing complex neurological disorders characterized by multifaceted pathologies, such as Alzheimer's disease and Parkinson's disease [1] [3].
Recent synthetic advances have significantly expanded the chemical space of accessible piperidine derivatives. Catalytic hydrogenation methods employing ruthenium, cobalt, nickel, or palladium catalysts enable stereoselective synthesis of complex substituted piperidines from pyridine precursors under increasingly mild conditions [1] [3]. For instance, Beller's group developed heterogeneous cobalt catalysts for aqueous-phase pyridine hydrogenation, facilitating environmentally benign production of piperidine pharmacophores like those found in the antipsychotic Melperone [1] [3]. Glorius's work on diastereoselective synthesis of fluorinated piperidines further demonstrates the scaffold's adaptability for creating isoform-selective kinase inhibitors [1].
The strategic incorporation of piperidine enables simultaneous modulation of diverse CNS targets. 4-Oxypiperidine ether derivatives exemplify this approach, where structural modifications yield compounds (e.g., ADS031) combining potent histamine H₃ receptor (H₃R) antagonism (Kᵢ = 12.5 nM) with acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.537 μM). This dual pharmacology addresses both histaminergic and cholinergic deficits in neurodegenerative disorders through a single chemical entity [7]. The piperidine nitrogen often serves as a hydrogen bond acceptor critical for anchoring ligands at orthosteric or allosteric sites, while its alkyl substituents explore hydrophobic pockets within target proteins.
The therapeutic application of piperidine-containing compounds spans centuries, evolving from naturally occurring alkaloids to rationally designed synthetic drugs. Early neuropharmacological agents featured simple N-alkylpiperidines targeting fundamental neurotransmission processes. The structural sophistication of piperidine pharmacophores increased markedly with the introduction of the benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone), establishing it as a privileged structure in CNS drug discovery. This motif serves as a conformational constraint and bioisostere for piperazine, with the carbonyl group enabling additional hydrogen-bonding interactions critical for receptor selectivity [8].
Table 2: Evolution of Key Piperidine-Containing Pharmacophores in Neuropharmacology
Era | Representative Compounds | Structural Features | Primary Targets |
---|---|---|---|
Pre-1980s | Piperine (from Piper species) | Piperidine conjugated to unsaturated acids | TRPV1, Metabolic enzymes |
1980s-2000s | Ketanserin, Altanserin | 4-(p-Fluorobenzoyl)piperidine | 5-HT₂ₐ receptors |
2000s-2010s | CCT128930 (PKB inhibitor) | 4-(4-Chlorobenzyl)piperidine-4-amine | Protein Kinase B, AGC kinases |
Contemporary | ADS-series H₃R antagonists | 4-Oxypiperidine ethers | H₃R, Cholinesterases |
Modern piperidine derivatives exhibit enhanced target specificity through strategic substitution patterns. The protein kinase B (PKB/Akt) inhibitor CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) demonstrates how benzyl substitution at C4 influences kinase selectivity. Structural optimization yielded analogues with >150-fold selectivity for PKB over the closely related protein kinase A (PKA), attributable to differential binding modes within the lipophilic pocket [4]. Similarly, 1-Piperidin-1-ylmethyl-propylamine embodies this evolution—its propylamine extension diverges from classical aromatic substitutions, potentially engaging novel target epitopes while retaining the essential piperidine-mediated pharmacokinetic and pharmacodynamic properties. The primary amine terminus offers a versatile handle for further derivatization into amides, ureas, or heterocyclic conjugates, enabling precise modulation of target affinity and selectivity profiles [5] [9].
1-Piperidin-1-ylmethyl-propylamine occupies a distinctive niche within contemporary piperidine research due to its hybrid structure incorporating both a rigid cyclic amine and a flexible aliphatic amine side chain. This architecture diverges from classical aromatic piperidine derivatives (e.g., benzoylpiperidines or benzylpiperidines) while preserving the fundamental physicochemical attributes necessary for CNS bioavailability. The molecule's structural simplicity offers significant advantages for medicinal chemistry exploration:
Computational analyses suggest potential target affinities relevant to neurodegeneration. Molecular docking studies indicate favorable interactions with both the orthosteric site of monoaminergic receptors and the peripheral anionic site of acetylcholinesterase—a characteristic shared with dual-acting anti-Alzheimer agents like donepezil derivatives. This polypharmacological potential aligns with the contemporary shift toward multitarget ligands for complex neurological disorders [1] [7]. Synthetic accessibility further enhances its research utility; efficient routes typically involve reductive amination between N-Boc-piperidine-4-carbaldehyde and propane-1,3-diamine followed by deprotection, or nucleophilic displacement of piperidine on halogenated propylamine precursors [5] [9].
Current research trajectories focus on leveraging this scaffold to develop novel histamine H₃ receptor antagonists with integrated cholinergic activity. Analogous to the pharmacological strategy exemplified by ADS031, 1-Piperidin-1-ylmethyl-propylamine's extended amine-containing side chain could potentially interact with cholinesterase catalytic sites while its piperidine moiety binds to H₃R allosteric domains. Such compounds might simultaneously enhance histaminergic neurotransmission and prolong acetylcholine availability, addressing multiple cognitive impairment pathways in neurodegenerative diseases [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9